molecular formula C14H19N3O4 B2887151 Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate CAS No. 439095-45-1

Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B2887151
CAS No.: 439095-45-1
M. Wt: 293.323
InChI Key: VWFZYLCBIBEZLR-UHFFFAOYSA-N
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Description

Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate is an organic compound that features a piperidine ring substituted with an ethyl ester group and a 3-amino-4-nitrophenyl group

Scientific Research Applications

Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its functional groups.

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes looking at safety precautions that need to be taken when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate typically involves a multi-step process:

    Nitration: The starting material, 3-nitroaniline, undergoes nitration to introduce the nitro group at the 4-position.

    Amidation: The nitroaniline derivative is then reacted with ethyl 4-piperidinecarboxylate under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Reduction: Ethyl 1-(3,4-diaminophenyl)-4-piperidinecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate: Similar in structure but with different substituents on the piperidine ring.

    This compound: Another similar compound with variations in the ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-21-14(18)10-5-7-16(8-6-10)11-3-4-13(17(19)20)12(15)9-11/h3-4,9-10H,2,5-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFZYLCBIBEZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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